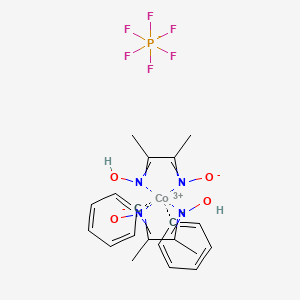![molecular formula C7H4O3S B13894536 4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)
4H-Thieno[2,3-c]pyran-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,5H,7H-thieno[2,3-c]pyran-5,7-dione is an organic compound with a unique structure that combines elements of both thiophene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from thiophene derivatives, the compound can be synthesized through a series of reactions involving cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4H,5H,7H-thieno[2,3-c]pyran-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
4H,5H,7H-thieno[2,3-c]pyran-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thiophene-pyran structure and have comparable chemical properties.
Pyrano[2,3-d]pyrimidine derivatives: These compounds also feature a fused ring system and are studied for their biological activities.
Uniqueness
What sets 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione apart is its specific ring fusion and the potential for diverse chemical modifications. This uniqueness allows for the exploration of a wide range of applications, from materials science to medicinal chemistry .
Properties
Molecular Formula |
C7H4O3S |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4H-thieno[2,3-c]pyran-5,7-dione |
InChI |
InChI=1S/C7H4O3S/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-2H,3H2 |
InChI Key |
XCJXKLAHBPQLRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)OC1=O)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


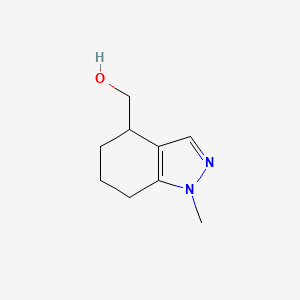
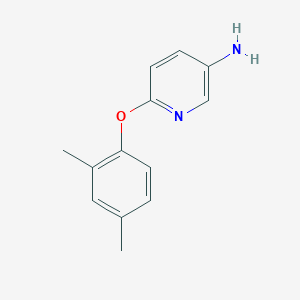
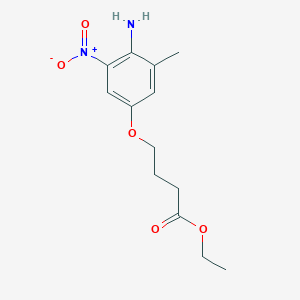

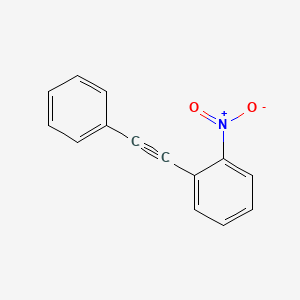
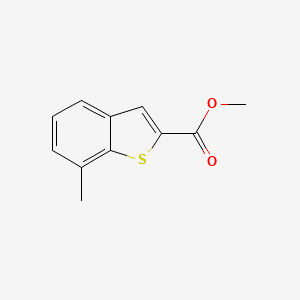

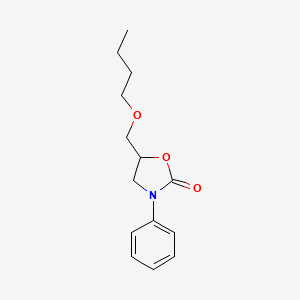
![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
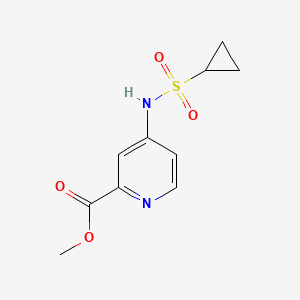
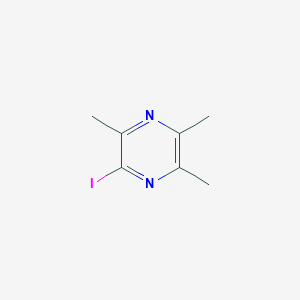
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
